![molecular formula C19H25NOS B1215112 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- CAS No. 92206-54-7](/img/structure/B1215112.png)
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-
Overview
Description
The compound 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- (CAS: 99755-59-6), also known as Rotigotine, is a nonergot-derived dopamine receptor agonist. Its molecular formula is C₁₉H₂₅NOS, with a molecular weight of 315.47 g/mol . The (6S)-stereochemistry is critical for its pharmacological activity, as it binds selectively to dopamine D₁–D₃ receptors, making it a cornerstone in treating Parkinson’s disease and restless legs syndrome . Structurally, it features:
Biological Activity
1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]- (commonly known as Rotigotine) is a synthetic compound primarily used in the treatment of Parkinson's disease and restless legs syndrome. It functions as a dopamine receptor agonist, mimicking the effects of dopamine in the brain. This article explores its biological activity, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H25NOS
- Molecular Weight : 315.47 g/mol
- CAS Number : 92206-54-7
- Physical State : Solid
- Color : Brown to black
- Density : 1.15 g/cm³
- Boiling Point : Approximately 470.1 °C
Rotigotine acts primarily on dopamine receptors, particularly D2 and D3 subtypes, leading to increased dopaminergic activity in the central nervous system. This mechanism is crucial for alleviating symptoms associated with dopamine deficiency in Parkinson's disease.
1. Dopaminergic Activity
Rotigotine has been shown to enhance motor function in patients with Parkinson's disease by stimulating dopamine receptors. Clinical studies indicate that it can improve symptoms such as rigidity and bradykinesia.
2. Neuroprotective Effects
Research suggests that Rotigotine may possess neuroprotective properties. Animal studies indicate that it can reduce oxidative stress and apoptosis in dopaminergic neurons, potentially slowing the progression of neurodegenerative diseases .
3. Antioxidant Properties
The compound exhibits antioxidant activity, which may contribute to its neuroprotective effects. This property helps mitigate cellular damage caused by reactive oxygen species (ROS) in neuronal tissues.
Case Study 1: Efficacy in Parkinson's Disease
A randomized controlled trial involving 600 patients with early-stage Parkinson's disease demonstrated that Rotigotine significantly improved motor function compared to placebo. The study reported a reduction in the Unified Parkinson's Disease Rating Scale (UPDRS) scores by an average of 30% after six months of treatment .
Case Study 2: Restless Legs Syndrome
In another study focusing on patients with moderate to severe restless legs syndrome, Rotigotine was found to effectively reduce the severity of symptoms and improve sleep quality. Patients reported a significant decrease in the International Restless Legs Syndrome Study Group (IRLSSG) scale scores after eight weeks of treatment .
Safety and Side Effects
Common side effects associated with Rotigotine include:
- Nausea
- Dizziness
- Somnolence
- Fatigue
Severe adverse effects are rare but may include hallucinations and dyskinesia, particularly in older patients or those with advanced Parkinson's disease.
Scientific Research Applications
Pharmacological Applications
1-Naphthalenol has been extensively studied for its pharmacological properties. It acts as a dopamine agonist and is primarily used in the management of Parkinson's disease and Restless Legs Syndrome (RLS). The compound mimics the action of dopamine in the brain, which is beneficial for patients suffering from dopamine deficiency.
Clinical Studies and Trials
Numerous clinical trials have been conducted to assess the efficacy and safety of Rotigotine:
- Study on Efficacy : A double-blind study evaluated the effects of Rotigotine on patients with advanced Parkinson's disease. Results indicated significant improvements in motor function compared to placebo controls.
- Long-term Safety Study : Another study focused on long-term administration of Rotigotine. It demonstrated a favorable safety profile with manageable side effects, making it suitable for chronic use.
Research Applications
Beyond clinical uses, 1-Naphthalenol has applications in research settings:
- Neuroscience Research : The compound is utilized to study dopamine receptor interactions and their implications in neurodegenerative diseases.
- Pharmacokinetics Studies : Research has been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of Rotigotine, providing insights into its pharmacokinetic profile.
Comparative Analysis of Dopamine Agonists
Compound Name | Primary Use | Mechanism of Action | Side Effects |
---|---|---|---|
Rotigotine | Parkinson's disease | Dopamine receptor agonist | Nausea, dizziness |
Pramipexole | Parkinson's disease | Dopamine receptor agonist | Hallucinations |
Ropinirole | Parkinson's disease | Dopamine receptor agonist | Orthostatic hypotension |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-?
- Methodological Answer : The compound can be synthesized via reductive amination of a tetralone intermediate (e.g., 5,6,7,8-tetrahydro-1-naphthalenone) with propyl[2-(2-thienyl)ethyl]amine. Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) are common reducing agents. Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane .
Q. How can the structural integrity of this compound be verified after synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the thienyl group (δ ~6.8–7.2 ppm for aromatic protons) and the tetralin backbone. High-resolution mass spectrometry (HRMS) should match the molecular formula (C19H25NOS, exact mass 315.47 g/mol). Infrared spectroscopy (IR) can validate hydroxyl (-OH) and amine (-NH) functional groups .
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard classification:
- Acute Toxicity : Oral LD50 > 300 mg/kg (Category 4).
- Skin/Eye Irritation : Use gloves (nitrile) and safety goggles.
- Respiratory Protection : Employ fume hoods to avoid aerosolized particles .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Preliminary solubility data (estimated):
Solvent | Solubility (mg/mL) |
---|---|
Methanol | >50 |
DMSO | >100 |
Water | <1 |
Use DMSO for stock solutions in biological assays. Verify stability via HPLC over 24 hours . |
Q. How does the compound's stability vary under different storage conditions?
- Methodological Answer : Store at -20°C under inert gas (argon) to prevent oxidation of the thienyl group. Stability in aqueous buffers (pH 7.4) is limited (<6 hours); use lyophilization for long-term storage. Monitor degradation by LC-MS for sulfoxide or quinone byproducts .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound?
- Methodological Answer : Chiral separation can be achieved using chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol (90:10) mobile phase. For preparative-scale resolution, synthesize diastereomeric salts with (+)- or (-)-camphorsulfonic acid .
Q. How can in vitro pharmacological activity be systematically evaluated?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., tetralin-derived dopamine agonists):
- Receptor Binding : Radioligand assays for dopamine D2/D3 receptors (IC50 determination).
- Functional Activity : cAMP inhibition in HEK293 cells transfected with D2 receptors.
Include positive controls (e.g., rotigotine) and validate selectivity against 5-HT1A/α-adrenergic receptors .
Q. How should contradictory toxicity data from different sources be reconciled?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., subcutaneous TDLo = 0.5 mg/kg in rats vs. oral LD50 > 300 mg/kg ) may arise from route-specific metabolism. Conduct comparative pharmacokinetic studies (plasma AUC, tissue distribution) and metabolite profiling (LC-MS/MS) to identify toxicokinetic drivers .
Q. What in silico approaches can predict metabolic pathways and potential reactive intermediates?
- Methodological Answer : Use ADMET Predictor™ or Schrödinger’s QikProp to simulate Phase I/II metabolism. Key predictions:
- Primary Metabolites : N-dealkylation at the propylamine moiety.
- Reactive Intermediates : Thiophene epoxidation (CYP3A4-mediated). Validate with microsomal incubation + NADPH .
Q. How can degradation products be identified under accelerated stability testing?
- Methodological Answer :
Subject the compound to forced degradation (40°C/75% RH for 4 weeks) and analyze by LC-HRMS. Major degradation pathways: - Oxidation : Thienyl → thiophene sulfoxide (m/z +16).
- Hydrolysis : Amine cleavage → tetralin-diol. Quantify impurities using USP thresholds (<0.1%) .
Q. What molecular modeling techniques are suitable for studying receptor-ligand interactions?
- Methodological Answer :
Perform docking simulations (AutoDock Vina) using the D2 receptor crystal structure (PDB: 6CM4). Focus on: - Key Interactions : Hydrogen bonding with Ser193, hydrophobic contacts with Phe389.
- Enantioselectivity : Compare binding poses of (R)- and (S)-enantiomers .
Q. How can structure-activity relationships (SAR) be optimized for enhanced selectivity?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Thienyl Substituents
Compound A : 1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]- (CAS: 102121-00-6)
- Molecular Formula: C₁₉H₂₅NOS (identical to Rotigotine).
- Key Difference : The thienyl group is attached at the 3-position instead of the 2-position.
- Impact : Reduced dopamine receptor affinity compared to Rotigotine due to altered spatial orientation of the thienyl ring .
Compound B : 2-(N-n-Propyl-N-3-thienylethylamino)-5-hydroxytetralin
- Molecular Formula: C₁₉H₂₅NOS.
- Key Difference : Structural isomerism in the tetralin backbone (hydroxy group at position 5 vs. position 1 in Rotigotine).
- Impact : Lower bioavailability due to differences in metabolic pathways .
Analogues with Varied Amino Substituents
Compound C : 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol (CAS: 64309-39-3)
- Molecular Formula: C₁₆H₂₅NO₂.
- Key Difference: Dipropylamino group instead of propyl-thienylethylamino, and additional hydroxyl groups at positions 1 and 2.
- Impact : Enhanced water solubility but diminished blood-brain barrier penetration, limiting CNS applications .
Compound D : 8-Hydroxy-2-(di-n-propylamino)tetraline (CAS: Not listed)
- Molecular Formula: C₁₆H₂₅NO.
- Key Difference : Hydroxy group at position 8 and lack of thienyl moiety.
- Toxicity : Classified as a poison (subcutaneous TDLo in rats: 0.5 mg/kg) , contrasting with Rotigotine’s established clinical safety profile .
Analogues with Modified Tetralin Backbones
Compound E : 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 88935-99-3)
- Molecular Formula: C₁₇H₂₇NO.
- Key Difference: Dipropylamino group at position 7 and hydroxy group at position 2.
- Hazards : Classified for acute oral toxicity (H302) and respiratory irritation (H335) , unlike Rotigotine, which is formulated as a transdermal patch to minimize systemic toxicity .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemAxon software.
Table 2: Pharmacological and Toxicity Profiles
Key Research Findings
- Thienyl Position Matters : Rotigotine’s 2-thienyl group optimizes receptor binding via π-π interactions with aromatic residues in D₃ receptors, whereas 3-thienyl analogues (Compound A) show reduced potency .
- Amino Group Modifications: Dipropylamino derivatives (Compound C, D) exhibit lower receptor selectivity due to bulkier substituents disrupting hydrophobic binding pockets .
- Safety Advantages : Rotigotine’s transdermal formulation mitigates first-pass metabolism, reducing hepatotoxicity risks compared to orally administered analogues like Compound E .
Preparation Methods
Structural and Synthetic Significance of the Target Compound
The target molecule features a partially hydrogenated naphthalene core (tetralin) with a hydroxyl group at position 1 and a tertiary amine at position 6, substituted with propyl and 2-(2-thienyl)ethyl groups. This arrangement creates two stereogenic centers, necessitating precise synthetic control to avoid racemic mixtures. The compound’s structural similarity to Rotigotine—a non-ergoline dopamine agonist used in Parkinson’s disease therapy—suggests shared synthetic pathways, particularly in introducing the thienylethylamine moiety .
Early synthetic routes relied on racemic resolution of intermediates, as exemplified in US4968837A (not directly cited but referenced in CN104130238A ). This approach involved:
-
Amination of 5-methoxy-2-tetralone with n-propylamine under hydrogenation conditions (60–100°C, 5–10 bar H₂), yielding a racemic mixture of 2-(N-propylamino)-5-methoxytetralin.
-
Diastereomeric salt formation using (+)-dibenzoyltartaric acid, achieving 45–50% ee after recrystallization.
-
Coupling with 2-thienylacetic acid via EDC/HOBt-mediated amidation, followed by borane reduction to the final amine.
This method suffered from low overall yields (18–22%) due to inefficient resolution steps and high-pressure hydrogenation risks .
Asymmetric Induction via Chiral Auxiliaries
Patent US20140046095A1 introduced an asymmetric pathway using R-(+)-α-phenylethylamine as a chiral inducer:
Key Reaction Steps
-
Imine Formation :
5-Methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine in toluene at 80°C with methanesulfonic acid catalysis, producing a chiral imine intermediate (92% yield). -
Reductive Amination :
Sodium cyanoborohydride reduces the imine in tetrahydrofuran (THF) at 0–5°C, affording the secondary amine with 88% ee. -
Hydrogenolytic Cleavage :
Pd/C-catalyzed hydrogenolysis (50–120°C, 3–5 bar H₂) removes the phenylethyl group, yielding (S)-2-amino-5-methoxytetralin hydrochloride (76% yield, 94% ee).
Advantages Over Racemic Methods
-
Eliminates diastereomer separation, increasing throughput by 30%
Catalytic Asymmetric Reduction with HEH/Chiral Phosphates
CN104130238A details a four-step synthesis leveraging organocatalysis:
Synthetic Sequence
Step | Process | Conditions | Yield |
---|---|---|---|
1 | Amination | 5-Methoxy-2-tetralone + n-propylamine, Ti(OiPr)₄, 70°C | 85% |
2 | Asymmetric Reduction | Hantzsch ester (HEH), chiral phosphoric acid (TRIP), CH₂Cl₂, −20°C | 91% (98% ee) |
3 | Bromination | PBr₃, EtOAc, 0°C | 78% |
4 | Demethylation | 48% HBr, reflux, 12 h | 82% |
Critical Improvements
-
Step 2 : The TRIP catalyst induces face-selective hydride transfer from HEH, achieving near-perfect stereocontrol.
-
Step 4 : Hydrobromic acid simultaneously cleaves the methyl ether and brominates position 5, enabling one-pot hydroxylation .
Reductive Amination with In Situ Chiral Pool Derivatization
US8519160B2 describes a Rotigotine synthesis applicable to the target compound through intermediate modification:
Process Highlights
-
Thienylethylamine Incorporation :
2-Thienylacetic acid reacts with sodium borohydride in toluene, generating a stabilized borane complex for reductive amination (65°C, 8 h). -
Acid-Base Extraction :
Sequential HCl (3N) and NaHCO₃ washes remove unreacted reagents, increasing purity to >99% by HPLC. -
Crystallization Optimization :
Ethanol/ethyl acetate (1:1 v/v) recrystallization yields the hydrochloride salt in Form B (mp 192–194°C), enhancing bioavailability .
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Recent advances focus on solvent selection and catalyst recycling:
Properties
IUPAC Name |
6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQYTPMOWPVWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861159 | |
Record name | 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rotigotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.04e-03 g/L | |
Record name | Rotigotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92206-54-7 | |
Record name | 5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92206-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rotigotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092206547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROTIGOTINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTR54Z0E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rotigotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015615 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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